molecular formula C16H19NO2 B11651746 5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B11651746
M. Wt: 257.33 g/mol
InChI Key: UUXTYSXPHDDLHZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is an organic compound with the molecular formula C16H19NO2 This compound is characterized by a cyclohexane ring substituted with dimethyl groups and a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-{[(4-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-{[(4-fluorophenyl)amino]methylidene}cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

Uniqueness

5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of the 4-methylphenylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C16H19NO2/c1-11-4-6-12(7-5-11)17-10-13-14(18)8-16(2,3)9-15(13)19/h4-7,10,18H,8-9H2,1-3H3

InChI Key

UUXTYSXPHDDLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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